molecular formula C18H18F3NO2S B2522322 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034339-91-6

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No. B2522322
CAS RN: 2034339-91-6
M. Wt: 369.4
InChI Key: IPPYRRAPEYOHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chronobiotic Activity and Receptor Binding

The study of fluoren-9-yl ethyl amides, particularly N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide, has shown significant chronobiotic activity, which is the ability to influence the timing of biological rhythms. This compound demonstrated full agonism at human melatonin MT(1) and MT(2) receptors, which are critical in regulating circadian rhythms. The compound's efficacy in phase adjustment and entrainment of free-running rats suggests potential therapeutic applications for sleep disorders and circadian rhythm disruptions .

Synthesis and Characterization Techniques

The synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide involved a reaction between 4,4,4-trifluorobutanoic acid and 2-amino-4-chlorobenzonitrile, using triethylamine and propylphosphonic anhydride in ethyl acetate. The characterization of the synthesized compound was performed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis, which are essential techniques for confirming the structure and purity of chemical compounds .

Molecular Structure and Interactions

The molecular structure of N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was elucidated, revealing π-π interactions and hydrogen-bonding that contribute to the formation of a three-dimensional network in the crystal. These interactions are significant as they can affect the physical properties and stability of the compound .

Fluorescent ATRP Initiator and Crystallography

2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and its molecular structure was determined using single crystal X-ray diffraction, which showed that it belongs to the monoclinic system. This compound was also found to be an efficient fluorescent ATRP initiator, which is relevant for polymer chemistry and material science applications .

Solubility and Dissolution Properties

The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various binary solvent mixtures was studied across different temperatures using the polythermal method. The solubility was found to increase with temperature, and the dissolution properties were characterized using in situ focused beam reflectance measurement (FBRM). Models such as Apelblat and NRTL were used to correlate and predict the solubility data, which is crucial for understanding the compound's behavior in different solvent systems .

Synthesis of Bio-functional Hybrid Compound

The synthesis of (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was achieved in one step from 1,2-bis(3,4-dimethoxyphenyl) ethan-1-amine and (±)-flurbiprofen. The compound was characterized using NMR, UV, and mass spectral data, highlighting the importance of these techniques in confirming the structure of newly synthesized compounds .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Research on compounds structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide shows potential applications in targeting the neurokinin-1 (NK1) receptor, which plays a role in emesis (vomiting) and depression. An orally active, water-soluble NK1 receptor antagonist demonstrated efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, suggesting a potential application of related compounds in treating these conditions (Harrison et al., 2001).

Anti-Inflammatory and Analgesic Activities

Celecoxib derivatives, which share functional groups with the compound , have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds showed promising results without causing significant tissue damage, indicating their potential to be developed into therapeutic agents for treating inflammation and pain (Ş. Küçükgüzel et al., 2013).

Antimicrobial Activity

Synthesized compounds with structures similar to the compound of interest have demonstrated antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, which could contribute to the treatment of infectious diseases. For instance, synthesized ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives exhibited in vitro antimicrobial activity, highlighting the relevance of chemical modification in enhancing biological effects (Mabkhot et al., 2015).

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2S/c1-12(23)16-8-7-15(25-16)10-11-22-17(24)9-4-13-2-5-14(6-3-13)18(19,20)21/h2-3,5-8H,4,9-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPYRRAPEYOHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)CCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.